3-Methylquinuclidin-3-ol
Overview
Description
3-Methylquinuclidin-3-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxyl group and a methyl group attached to the quinuclidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylquinuclidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-methylquinuclidinone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. For example, a new bacterial reductase (ArQR) identified from Agrobacterium radiobacter has been shown to efficiently reduce 3-methylquinuclidinone to this compound with high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinuclidin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylquinuclidinone.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-Methylquinuclidinone
Reduction: Various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Halogenated quinuclidine derivatives.
Scientific Research Applications
3-Methylquinuclidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylquinuclidin-3-ol involves its interaction with muscarinic receptors. It acts as a ligand for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways associated with muscarinic receptors.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinol: A closely related compound with a similar structure but lacking the methyl group at the 3-position.
Quinuclidine: The parent compound of 3-Methylquinuclidin-3-ol, which lacks both the hydroxyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methyl group on the quinuclidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and organic synthesis.
Properties
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWKLMGEIQEKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCC1CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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